6-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)己烷酰肼 2,2,2-三氟乙酸盐

描述

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate (6-DHP-HTA) is a synthetic organic compound with a variety of applications in scientific research. It is a derivative of the hexanehydrazide family, and is a white crystalline powder with a melting point of 196-198°C. 6-DHP-HTA is used in a variety of biochemical and physiological experiments, and has been studied for its potential therapeutic applications.

科学研究应用

蛋白质标记和交联

6-马来酰亚胺己酸酰肼: 通常用于蛋白质的标记和交联。 马来酰亚胺基团与巯基(半胱氨酸)反应形成稳定的硫醚键,这对研究蛋白质相互作用和功能至关重要 。此应用对于了解蛋白质结构和动力学以及治疗性蛋白质的开发至关重要。

糖蛋白缀合

该化合物的酰肼基团对羰基具有反应性,例如糖蛋白碳水化合物氧化形成的羰基 。这允许将糖蛋白与其他分子缀合,这在研究细胞信号通路和免疫反应中特别有用。

免疫缀合物形成

该化合物在创建像阿霉素这样的药物的免疫缀合物中起着重要作用 。通过将治疗剂与抗体连接,研究人员可以开发出靶向药物递送系统,最大限度地减少副作用并提高化疗等治疗的疗效。

生物缀合物化学

在生物缀合物化学中,6-马来酰亚胺己酸酰肼促进各种生物分子彼此或与固体载体连接 。此应用是创建生物传感器、诊断工具和先进药物递送系统的基础。

碳水化合物-蛋白质相互作用的研究

由于其与氧化糖的反应性,6-马来酰亚胺己酸酰肼对于研究碳水化合物-蛋白质相互作用非常宝贵 。这些研究对于理解与糖基化相关的疾病和开发糖基化工程治疗剂具有重要意义。

作用机制

Target of Action

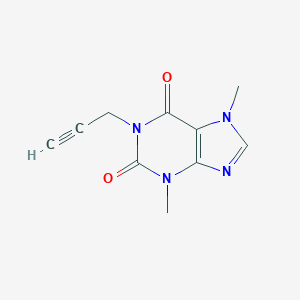

The primary target of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate, also known as 6-Maleimidocaproic Acid Hydrazide, Trifluoroacetic Acid, is the sulfhydryl group of cysteine residues in proteins . This compound is a heterobifunctional crosslinking reagent, meaning it can form covalent bonds with two different functional groups, typically on two different molecules .

Mode of Action

6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate interacts with its targets through a carbonyl and sulfhydryl reactive group . The maleimide group in the compound reacts with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond . This reaction is highly specific and occurs under physiological conditions, making this compound useful for selectively modifying proteins .

Biochemical Pathways

The exact biochemical pathways affected by 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate depend on the specific proteins it targets. As a crosslinking reagent, it can be used to study protein-protein interactions, protein conformation, and protein localization . It can also be used to immobilize proteins or to conjugate drugs to carrier proteins .

Result of Action

The molecular and cellular effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate’s action depend on the specific proteins it targets. By forming covalent bonds with proteins, it can alter their function, localization, or interactions with other molecules . This can have a wide range of effects, from altering cell signaling pathways to changing the properties of a protein drug .

Action Environment

The action, efficacy, and stability of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the maleimide group . Additionally, the presence of other sulfhydryl-containing molecules can compete with the target proteins for reaction with the compound . Finally, the temperature and solvent can also affect the reaction rate and efficiency .

生化分析

Biochemical Properties

The compound 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it is a carbonyl and sulfhydryl reactive heterobifunctional crosslinking reagent . This means it can form covalent bonds with molecules containing carbonyl groups (C=O) and sulfhydryl groups (-SH), such as cysteine residues in proteins .

Cellular Effects

The effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate on cells and cellular processes are complex and multifaceted. As a crosslinking reagent, it can influence cell function by modifying the structure and function of proteins within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the specific proteins that the compound interacts with.

Molecular Mechanism

At the molecular level, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate exerts its effects through its ability to form covalent bonds with carbonyl and sulfhydryl groups . This allows it to crosslink proteins, altering their structure and function. The exact mechanism of action can vary depending on the specific protein targets and the cellular context.

Metabolic Pathways

Given its reactivity with carbonyl and sulfhydryl groups, it may interact with enzymes or cofactors involved in these types of reactions .

Transport and Distribution

Given its reactivity, it may bind to proteins and other biomolecules, which could influence its localization and accumulation within cells .

Subcellular Localization

Given its reactivity, it may interact with proteins in various subcellular compartments, potentially influencing its localization .

属性

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRURMGRBAVYWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634623 | |

| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151038-94-7 | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151038-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Maleimidohexanehydrazide Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[a,h]acridine](/img/structure/B14076.png)